molecular formula C18H15N5O3 B11694046 3-(4-methylphenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-methylphenyl)-N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11694046
M. Wt: 349.3 g/mol
InChI Key: YYSIIVPSYGEWDL-YBFXNURJSA-N
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Description

3-(4-methylphenyl)-N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide with 2-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted hydrazides depending on the electrophile used.

Scientific Research Applications

3-(4-methylphenyl)-N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: Lacks the nitrophenyl group, which may result in different chemical and biological properties.

    2-nitrobenzaldehyde: A precursor in the synthesis of the target compound, but lacks the pyrazole and hydrazide functionalities.

Uniqueness

The uniqueness of 3-(4-methylphenyl)-N’-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

IUPAC Name

3-(4-methylphenyl)-N-[(E)-(2-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15N5O3/c1-12-6-8-13(9-7-12)15-10-16(21-20-15)18(24)22-19-11-14-4-2-3-5-17(14)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

YYSIIVPSYGEWDL-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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